
4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tetrahydropyridine ring substituted with a 2,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzaldehyde with an appropriate amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
化学反应分析
Types of Reactions
4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridines, pyridines, and other derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific context and application being studied.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylphenyl isocyanate
- 2,4-Dimethylphenylformamide
- Amitraz
Uniqueness
4-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydropyridine ring and 2,4-dimethylphenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
4-(2,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17N/c1-10-3-4-13(11(2)9-10)12-5-7-14-8-6-12/h3-5,9,14H,6-8H2,1-2H3 |
InChI 键 |
HOTDVWIFUZHTMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CCNCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



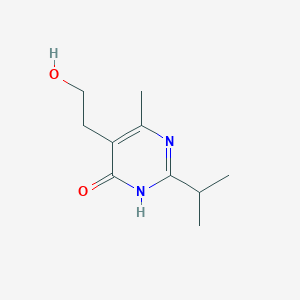
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)

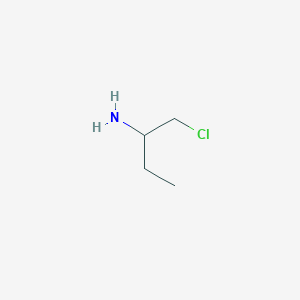
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
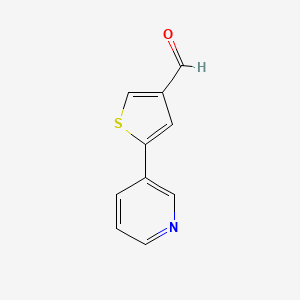
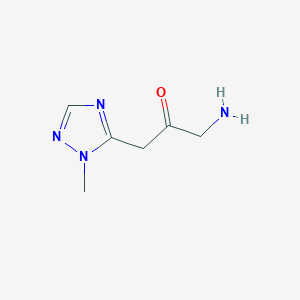

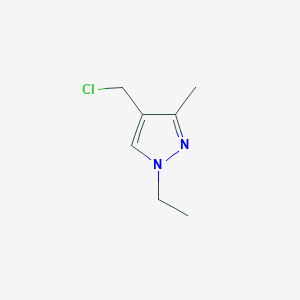

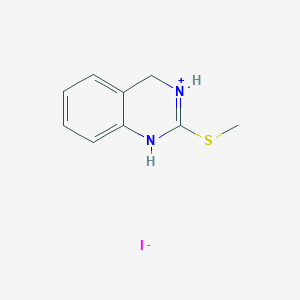

![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)
